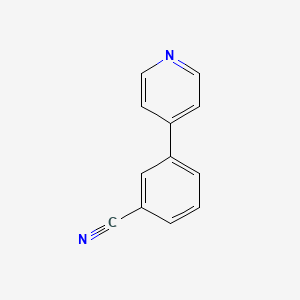

3-(Pyridin-4-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSJPFDYGHOODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Pyridin 4 Yl Benzonitrile

Detailed Reaction Mechanisms for Core Formation

The synthesis of the bi-aryl structure of 3-(Pyridin-4-yl)benzonitrile and related scaffolds can be achieved through various modern synthetic strategies. The mechanisms for forming the pyridine (B92270) and benzonitrile (B105546) cores often involve intricate, multi-step pathways, including photochemical rearrangements and cyclizations featuring umpolung reactivity.

A contemporary strategy for converting pyridines into benzonitriles utilizes a three-step photochemical process. d-nb.inforesearchgate.net This method is significant as it transforms the pyridine's endocyclic nitrogen into an external nitrile group, offering a unique retrosynthetic path to benzonitrile derivatives. d-nb.inforesearchgate.net

The general mechanism proceeds as follows:

Pyridine N-Oxidation : The process begins with the N-oxidation of a 4-substituted pyridine precursor. This initial activation step is crucial for the subsequent photochemical reaction. researchgate.net

Photochemical Deconstruction : The pyridine N-oxide undergoes photochemical deconstruction. This step opens the pyridine ring, forming a linear, nitrile-containing butadiene intermediate. d-nb.inforesearchgate.net This transformation is believed to proceed through an excited state with π,π* character. researchgate.net

Diels-Alder Cycloaddition and Aromatization : The acyclic intermediate is then subjected to a formal [4πs + 2πs] Diels-Alder cycloaddition with a suitable dienophile, such as an alkyne or alkene. This cycloaddition constructs the new benzene (B151609) ring, which is followed by aromatization to yield the final 2-substituted benzonitrile product. d-nb.info

This sequence effectively translates a 4-substituted pyridine into a 2-substituted benzonitrile, demonstrating a powerful method for scaffold hopping in medicinal chemistry. researchgate.net

| Step | Description | Key Intermediates |

| 1 | N-Oxidation | Pyridine N-oxide |

| 2 | Photochemical Deconstruction | Nitrile-containing butadiene |

| 3 | Cycloaddition/Aromatization | Diels-Alder adduct |

The formation of substituted pyridine rings, such as those in pyridin-4-ol derivatives, can be achieved through a multi-component reaction that features an "umpolung," or reversal of polarity, of a key intermediate. A notable example is the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it

The mechanistic sequence for this transformation is outlined as:

Initial Addition : A lithiated alkoxyallene adds to a nitrile, which is followed by quenching with a carboxylic acid like trifluoroacetic acid (TFA).

Protonation and Umpolung : A crucial step involves the protonation of an intermediate, which leads to an umpolung of reactivity of the original alkoxyallene subunit. The central carbon of this subunit, initially nucleophilic, becomes electrophilic and susceptible to attack by a nucleophile, such as a carboxylate. chim.it

Acyl Shift and Isomerization : The reaction proceeds through a 1,3-diene system that undergoes an acyl shift to an amino group, followed by a proton shift to form an enamide. chim.it

Aldol-Type Cyclization : The dienol intermediate undergoes an intramolecular aldol-type addition. In this step, a nucleophilic terminal carbon attacks the amide carbonyl group, which is a relatively weak electrophile. The presence of a trifluoroacetyl group enhances the electrophilicity sufficiently for the cyclization to occur. chim.it

Dehydration and Tautomerization : The resulting intermediate undergoes an acid-induced elimination of water to form a pyridin-4-one, which then tautomerizes to the final pyridin-4-ol product. chim.it

This pathway highlights a sophisticated combination of reactivity patterns to construct the highly functionalized pyridine core. chim.it

Radical Intermediates and Reaction Pathways

Radical reactions offer alternative pathways for the synthesis and functionalization of pyridine-containing molecules. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.org While specific studies on radical reactions of this compound are not prevalent, general principles can be applied.

A radical process could be initiated by standard initiators like AIBN (azobisisobutyronitrile). The chain propagation could involve a radical adding to one of the aromatic rings or abstracting an atom to generate a new radical centered on the molecule. For instance, radical coupling reactions promoted by light can form connections between pyridine rings and alkyl or aryl groups without the need for a transition metal catalyst. This proceeds via a single electron transfer (SET) from a Grignard reagent to a bromopyridine. organic-chemistry.org Such radical intermediates could also be involved in tandem reactions, leading to the rapid construction of complex molecular architectures. researchgate.net

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings, including those in this compound. The reaction typically proceeds via a two-step addition-elimination mechanism, although concerted mechanisms have also been proposed for some systems. nih.gov

The pyridine ring is particularly susceptible to SNAr, especially at the positions ortho and para to the ring nitrogen. This is because the nitrogen atom can effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance. wikipedia.org In this compound, the pyridine ring is activated towards nucleophilic attack at the C2 and C6 positions. The benzonitrile ring is activated by the electron-withdrawing nitrile group, particularly at the positions ortho and para to it.

A classic SNAr mechanism involves:

Nucleophilic Attack : A nucleophile attacks an electron-deficient carbon atom of the aromatic ring that bears a leaving group (e.g., a halide). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Departure of Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group. dalalinstitute.com

An illustrative reaction involves the deprotonation of 4-methylpyridine (B42270) to form a carbon nucleophile, which then attacks an electron-deficient aromatic ring like 4-fluorobenzonitrile. researchgate.netresearchgate.net The strong electron-withdrawing nature of the nitrile group and the polarizing effect of the fluorine atom make the ipso-carbon highly susceptible to nucleophilic attack. The desire to regain aromaticity drives the subsequent fission of the strong C-F bond. researchgate.net

| Ring System | Activating Group | Most Activated Positions for SNAr | Stabilizing Factor |

| Pyridine Ring | Ring Nitrogen | C2, C6 | Resonance delocalization of negative charge onto the electronegative nitrogen atom. wikipedia.org |

| Benzonitrile Ring | Nitrile Group (-CN) | C2', C4' (ortho, para to -CN) | Inductive and resonance electron withdrawal by the nitrile group. |

Electron Transfer Processes in Reaction Systems

Electron transfer (ET) processes are fundamental to many reactions involving aromatic systems like this compound, particularly in photochemistry, electrochemistry, and certain catalytic cycles. The electronic structure of the molecule, with its electron-deficient pyridine and benzonitrile moieties, makes it a candidate for participating in ET reactions as an electron acceptor.

Polyaromatic systems containing pyridine-3,5-dicarbonitrile (B74902) fragments have been shown to be good electron-transporting materials. nih.gov This capability stems from efficient intramolecular charge transfer (ICT) from a donor part of a molecule to the electron-accepting pyridine-dicarbonitrile unit. nih.gov Similarly, the linked pyridine and benzonitrile rings in this compound could facilitate ET. Upon photoexcitation or electrochemical stimulation, an electron could be transferred to the molecule, generating a radical anion. The stability and fate of this intermediate would be dictated by the electronic coupling between the two rings.

The study of such processes often involves electrochemical methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), as well as spectroelectrochemical techniques. nih.gov These methods can determine the redox potentials of the molecule, providing quantitative data on the ease of electron transfer and the stability of the resulting charged species. nih.gov In mixed-valence compounds, the presence of intervalence charge transfer (IVCT) bands in the NIR region can confirm long-range electronic coupling between redox-active centers. nih.gov

Advanced Characterization Techniques and Structural Elucidation

Single-Crystal X-Ray Diffraction for Molecular and Supramolecular Structures

While a specific single-crystal X-ray diffraction study for 3-(Pyridin-4-yl)benzonitrile is not widely available in the surveyed literature, its molecular and supramolecular characteristics can be inferred from analyses of closely related compounds, such as 4-phenylpyridine (B135609) derivatives.

Molecular Structure: The molecule consists of a benzonitrile (B105546) ring and a pyridine (B92270) ring linked by a single carbon-carbon bond. A key feature of such bi-aryl systems is the dihedral angle between the two aromatic rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, the molecule is not expected to be perfectly planar. In similar structures, such as 4'-phenyl-2,2':6',2''-terpyridine, the phenyl and pyridine rings can be significantly twisted, with observed torsion angles approaching 80-90 degrees mdpi.com. This twisting influences the electronic conjugation between the rings.

Interactive Table: Expected Crystallographic and Interaction Data

| Parameter | Expected Value/Type |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Dihedral Angle (Ph-Py) | 40° - 90° |

| Primary Interaction 1 | π-π Stacking |

| Primary Interaction 2 | C-H···N Hydrogen Bonds |

| Stacking Distance | ~3.5 - 3.8 Å |

Spectroscopic Probes for Electronic Structure and Dynamics

Spectroscopy provides critical insights into the functional groups, bonding, and electronic properties of the molecule.

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within this compound. The spectrum is dominated by vibrations of the nitrile group and the two aromatic rings.

C≡N Stretch: The most distinct peak in the spectrum is attributed to the stretching vibration of the nitrile group (C≡N). For aromatic nitriles, this vibration typically appears as a sharp, intense band in the range of 2240-2220 cm⁻¹ materialsciencejournal.orgspectroscopyonline.com.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) and pyridine rings, and the carbon-nitrogen bonds in the pyridine ring, occur in the 1610-1430 cm⁻¹ region elixirpublishers.com. The spectrum for the closely related 4-phenylpyridine shows characteristic peaks in this region nist.gov.

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings gives rise to bands above 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 900-675 cm⁻¹ region and are diagnostic of the substitution patterns on the aromatic rings.

Interactive Table: Key FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2230 ± 10 | Strong |

| Pyridine & Benzonitrile Rings | C=C, C=N Stretch | 1610 - 1430 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C-H | Out-of-plane bend | 900 - 700 | Strong |

¹H and ¹³C NMR spectroscopy confirms the molecular structure by revealing the chemical environment of each hydrogen and carbon atom. While direct spectral data for this compound is limited, a predicted spectrum can be constructed based on data from 4-phenylpyridine and substituted benzonitriles.

¹H NMR: The spectrum is expected to show signals for eight aromatic protons.

The protons on the pyridine ring typically appear more downfield due to the electron-withdrawing effect of the nitrogen atom. They are expected to form an AA'BB' system, appearing as two distinct doublets. For 4-phenylpyridine, these signals are found at approximately 8.7 ppm and 7.6 ppm researchgate.net.

The protons on the benzonitrile ring will be influenced by the meta-substituted nitrile group. One would expect four signals in the 7.5-8.0 ppm range, likely appearing as a singlet, two doublets, and a triplet, reflecting their respective couplings.

¹³C NMR: The spectrum would show 10 distinct signals for the 12 carbon atoms due to symmetry in the pyridine ring.

The carbons of the pyridine ring would appear in the 121-150 ppm range rsc.org.

The carbons of the benzonitrile ring would be observed between approximately 110 and 140 ppm. The carbon of the nitrile group (C≡N) itself would appear as a low-intensity signal around 118 ppm, while the carbon to which it is attached would be near 112 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Type | Position (Ring) | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Pyridine C-H | 2', 6' | ~8.7 (d) | ~150.1 |

| Pyridine C-H | 3', 5' | ~7.6 (d) | ~121.5 |

| Benzonitrile C-H | 2 | ~7.9 (s) | ~133.0 |

| Benzonitrile C-H | 4 | ~7.8 (d) | ~132.5 |

| Benzonitrile C-H | 5 | ~7.6 (t) | ~129.8 |

| Benzonitrile C-H | 6 | ~7.7 (d) | ~131.0 |

| Quaternary C | 1, 4' | - | ~139.0, ~147.5 |

| Quaternary C | 3 | - | ~112.5 |

| Nitrile C | - | - | ~118.2 |

UV-Visible spectroscopy probes the electronic transitions within the molecule. The conjugated system formed by the two aromatic rings acts as a chromophore. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions. Data from the analogous compound 4-phenylpyrimidine (B189444) shows strong absorptions around 250 nm and 280 nm in various solvents researchgate.net. These bands are characteristic of the extended π-electron system of the bi-aryl structure. A weaker absorption, corresponding to an n → π* transition involving the non-bonding electrons on the pyridine nitrogen, may also be observed, but it is often obscured by the more intense π → π* bands.

Interactive Table: Expected UV-Visible Absorption Data

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Phenyl-Pyridine Conjugated System | ~250 - 290 |

| n → π | Pyridine Nitrogen Lone Pair | >300 (Weak) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information on the molecule's mass and its fragmentation pattern upon ionization, which helps confirm its identity.

Molecular Ion Peak: With a molecular formula of C₁₂H₈N₂, the exact mass of this compound is 180.0688 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 180.

Fragmentation Pattern: The molecular ion is energetically unstable and can break into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule. Key expected fragmentation pathways include:

Loss of a hydrogen cyanide molecule (HCN, 27 Da) from the nitrile group, leading to a fragment at m/z 153.

Cleavage of the bond between the two rings, which could generate a pyridyl cation at m/z 78 or a cyanophenyl cation at m/z 102.

The cyanophenyl cation (m/z 102) could further lose HCN to produce a benzyne (B1209423) fragment at m/z 76.

Interactive Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Identity of Fragment | Proposed Loss from Parent Ion (m/z 180) |

| 180 | [C₁₂H₈N₂]⁺ (Molecular Ion) | - |

| 153 | [C₁₁H₈N]⁺ | Loss of HCN |

| 102 | [C₇H₄N]⁺ (Cyanophenyl cation) | Loss of Pyridine radical |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) | Loss of Benzonitrile radical |

| 76 | [C₆H₄]⁺ (Benzyne cation) | Loss of Pyridine radical + HCN |

Thermogravimetric Analysis (TGA) for Thermal Behavior and Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of a material. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides valuable information about the temperatures at which the compound begins to degrade, the kinetics of its decomposition, and the nature of the residual material.

For a compound such as this compound, a TGA experiment would involve heating a small, accurately weighed sample in a crucible on a microbalance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously recorded. The resulting data is typically plotted as a TGA curve, showing the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve, known as the Differential Thermogravimetric (DTG) curve, shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

The data table below illustrates a hypothetical TGA analysis for an organic compound with similar structural characteristics to this compound to demonstrate how such data is typically presented.

| Temperature (°C) | Mass (%) | Rate of Mass Loss (%/°C) |

| 50 | 100.0 | 0.00 |

| 100 | 100.0 | 0.00 |

| 150 | 99.9 | -0.001 |

| 200 | 99.8 | -0.002 |

| 250 | 99.5 | -0.005 |

| 300 | 98.0 | -0.05 |

| 350 | 85.0 | -0.50 |

| 400 | 40.0 | -1.20 |

| 450 | 5.0 | -0.80 |

| 500 | 1.0 | -0.05 |

This table is a representative example and does not reflect actual experimental data for this compound.

Advanced Characterization for Understanding Reaction Processes

The synthesis of this compound, likely achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, involves the formation of a carbon-carbon bond between a pyridine derivative and a benzonitrile derivative. Understanding the kinetics, mechanism, and endpoint of such reactions is crucial for process optimization and ensuring product quality. Advanced in-situ characterization techniques are invaluable for real-time monitoring of these processes.

In-situ Spectroscopic Monitoring:

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Ultraviolet-visible (UV-Vis) spectroscopy can be employed for real-time monitoring of the reaction mixture. By inserting a probe directly into the reaction vessel, these methods can track the disappearance of reactants and the appearance of the product by monitoring characteristic vibrational or electronic transitions. For instance, in a Suzuki-Miyaura coupling between 4-pyridinylboronic acid and 3-bromobenzonitrile, one could monitor the decrease in the intensity of the C-Br stretching vibration of the reactant and the simultaneous increase in the intensity of a vibrational mode unique to the this compound product.

Online Reaction Monitoring using Chromatography and Mass Spectrometry:

A powerful approach for detailed reaction analysis is the use of online or at-line high-performance liquid chromatography (HPLC) or thin-layer chromatography coupled with mass spectrometry (TLC-CMS). shoko-sc.co.jp These techniques allow for the separation and identification of reactants, intermediates, products, and byproducts in the reaction mixture at various time points. By extracting small aliquots from the reaction, quenching them, and analyzing them, a detailed concentration profile versus time can be constructed. This data is essential for determining reaction rates and identifying potential reaction intermediates, thereby providing deep insights into the reaction mechanism. shoko-sc.co.jp

For example, in the synthesis of a biaryl compound via a Suzuki coupling, TLC-CMS can be used to track the consumption of the aryl halide and the formation of the desired product. shoko-sc.co.jpresearchgate.net The relative intensity of the mass signals for the reactant and product ions can be plotted against time to determine the reaction's completion. shoko-sc.co.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Benchtop NMR spectroscopy has emerged as a valuable tool for reaction monitoring. azom.com For the synthesis of this compound, ¹H or ¹³C NMR could be used to follow the reaction progress. By acquiring spectra of the reaction mixture at different times, the integration of signals corresponding to specific protons or carbons of the reactants and product can be used to quantify their relative concentrations. This provides a direct and quantitative measure of the reaction kinetics. azom.com

The following table provides a representative example of how data from an in-situ monitoring technique could be used to track the progress of the synthesis of this compound.

| Reaction Time (minutes) | Reactant A Concentration (mol/L) | Reactant B Concentration (mol/L) | Product Concentration (mol/L) |

| 0 | 0.100 | 0.100 | 0.000 |

| 10 | 0.085 | 0.085 | 0.015 |

| 20 | 0.070 | 0.070 | 0.030 |

| 30 | 0.055 | 0.055 | 0.045 |

| 40 | 0.040 | 0.040 | 0.060 |

| 50 | 0.025 | 0.025 | 0.075 |

| 60 | 0.010 | 0.010 | 0.090 |

| 70 | <0.005 | <0.005 | >0.095 |

This table is a representative example illustrating the type of data obtained from reaction monitoring and does not reflect actual experimental data for the synthesis of this compound.

By applying these advanced characterization techniques, a comprehensive understanding of the thermal properties and synthetic pathways of this compound can be achieved. This knowledge is critical for its potential applications in materials science, medicinal chemistry, and other areas of scientific research.

Computational and Theoretical Studies on 3 Pyridin 4 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netresearchgate.netmdpi.com For a molecule like 3-(Pyridin-4-yl)benzonitrile, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

This optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and benzonitrile (B105546) rings. The resulting optimized geometry corresponds to the most probable structure of the molecule in the gas phase. From this calculation, a variety of electronic properties can be determined, as outlined in the table below.

| Property | Description |

| Total Energy | The total energy of the molecule in its optimized state, indicating its overall stability. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com |

| Mulliken Atomic Charges | The distribution of electron charge among the atoms in the molecule, which helps in understanding electrostatic interactions and reactive sites. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their electronically excited states. semanticscholar.org This method is particularly valuable for predicting and interpreting spectroscopic properties, such as those observed in UV-Visible absorption spectra.

For this compound, TD-DFT calculations would identify the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths. The results of a TD-DFT analysis would typically include the predicted absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths, which indicate the intensity of the absorption.

Wavefunction Analysis for Bonding and Reactivity

Wavefunction analysis provides deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule. Methods like Natural Bond Orbital (NBO) analysis are used to study the delocalization of electron density between orbitals, which is indicative of hyperconjugative and resonance effects. This analysis can quantify the stability arising from these interactions and provide a more detailed picture of the bonding within the pyridine and benzonitrile rings and the linkage between them. Furthermore, the analysis of the molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to chemical attack.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior and interactions of molecules. These methods are particularly important in drug discovery and materials science.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to another (the target), which is typically a protein or other biological macromolecule. researchgate.netresearchgate.netrdd.edu.iqplos.org This technique is crucial for understanding the potential biological activity of a compound. In a hypothetical study of this compound as a potential inhibitor of a specific enzyme, molecular docking would be used to place the molecule into the active site of the target protein.

The docking process generates multiple possible binding poses and scores them based on a scoring function that estimates the binding affinity. The score is typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable interaction.

Binding Mode Analysis and Interaction Profiling

Following the docking simulation, the most favorable binding poses are analyzed to understand the specific interactions between the ligand and the target protein. This binding mode analysis identifies key intermolecular interactions that stabilize the ligand-protein complex. For this compound, this would involve identifying interactions such as:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the nitrile group could act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine and benzonitrile rings can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's active site.

Hydrophobic Interactions: The carbon atoms of the aromatic rings can form favorable hydrophobic contacts with nonpolar residues of the protein.

This detailed interaction profile is essential for explaining the molecule's potential inhibitory activity and for guiding further optimization of its structure to improve binding affinity and selectivity.

Computational Affinity Prediction

Computational affinity prediction, primarily through molecular docking, is a fundamental technique used to forecast the binding orientation and strength of a small molecule within the active site of a target protein. This method involves placing the ligand (this compound) into the binding site of a macromolecular target in various conformations and orientations and scoring these poses based on a force field to estimate the binding free energy. A lower, more negative docking score typically indicates a more favorable binding interaction.

While specific molecular docking studies detailing the interactions of this compound with particular protein targets are not widely available in peer-reviewed literature, research on analogous pyridine-carbonitrile derivatives provides insights into their potential binding modes. For instance, studies on related pyridine-3-carbonitrile derivatives have utilized molecular docking to assess their binding to targets like Dihydrofolate Reductase (DHFR) and tyrosinase, revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity researchgate.net. Similarly, docking studies on other novel pyridine derivatives have been confirmed against various cancer-related cell lines, suggesting potential for these compounds in oncology researchgate.net. The predictive power of such studies relies on identifying key interactions, such as hydrogen bonds with amino acid residues like glutamine and aspartic acid, and π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, which would likely be important for the affinity of this compound as well.

The process involves:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank).

Ligand Preparation: Generating a low-energy 3D conformation of this compound.

Docking Simulation: Using software to systematically explore possible binding poses of the ligand in the receptor's active site.

Scoring and Analysis: Ranking the poses based on a scoring function and analyzing the top-ranked poses to identify key intermolecular interactions.

Such analyses are crucial for hypothesis-driven drug design, allowing for the virtual screening of compounds against biological targets before committing to costly and time-consuming experimental assays.

Predictive ADME/Tox Profiling (in silico)

The success of a potential drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). In silico ADME/Tox profiling uses computational models to predict these characteristics based on the molecule's structure, providing an early warning for potential liabilities. gjpb.dejapsonline.comnih.gov These predictions are vital for optimizing lead compounds and reducing attrition rates in later stages of drug development. journalofchemistry.org

For this compound, an in silico ADME profile was generated using established computational tools. The predictions cover key areas including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property Class | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Formula | C12H8N2 | - |

| Molecular Weight | 180.21 g/mol | Fulfills drug-likeness criteria (MW < 500) | |

| Log P (Consensus) | 2.05 | Optimal lipophilicity for membrane permeability | |

| Water Solubility (LogS) | -2.89 | Soluble | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to act on central nervous system targets | |

| CYP Inhibitor | No inhibition predicted for CYP1A2, 2C19, 2C9, 2D6, 3A4 | Low probability of drug-drug interactions via these enzymes | |

| Drug-Likeness | Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Indicates a good probability of being orally active | |

| Synthetic Accessibility | 2.21 | The molecule is relatively easy to synthesize |

Data generated using SwissADME web tool.

The predictive profile suggests that this compound has favorable drug-like properties. It adheres to Lipinski's Rule of Five, indicating a high likelihood of good oral absorption and cell permeability. plos.org Its predicted high gastrointestinal absorption and ability to permeate the blood-brain barrier suggest it could be suitable for oral administration and for targeting pathologies within the central nervous system. Furthermore, the lack of predicted inhibition for major cytochrome P450 (CYP) enzymes implies a lower risk of metabolic drug-drug interactions. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to understand the three-dimensional structure, stability, and dynamic behavior of molecules.

Conformational Analysis , often employing quantum mechanical methods like Density Functional Theory (DFT), is used to determine the most stable (lowest energy) geometry of a molecule. DFT calculations can also elucidate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov While specific DFT studies on this compound are not prominent in the literature, such calculations would typically reveal the torsional angle between the pyridine and benzonitrile rings as the key determinant of its preferred conformation.

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motion and interactions with its environment (e.g., water or a protein binding site). By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of the molecule over time, typically on the nanosecond to microsecond scale. For a ligand like this compound, an MD simulation could:

Assess the stability of its different conformations in solution.

Validate a binding pose obtained from molecular docking by simulating the protein-ligand complex. A stable complex in an MD simulation, characterized by low root-mean-square deviation (RMSD), lends confidence to the predicted binding mode. nih.gov

Analyze the flexibility of the ligand within the binding site and identify key dynamic interactions with the protein.

Studies on structurally related compounds have successfully used MD simulations to confirm the stability of docking poses and to understand the dynamic behavior of ligand-receptor complexes. nih.govscispace.com For this compound, these simulations would be a critical step in validating its potential as a ligand for specific biological targets.

Coordination Chemistry and Supramolecular Assembly

Ligand Design and Metal Complexation

The design of ligands is a cornerstone of modern coordination chemistry, dictating the geometry, connectivity, and ultimately the properties of the resulting metal complexes. The pyridyl-nitrile scaffold, exemplified by 3-(Pyridin-4-yl)benzonitrile, offers a compelling combination of a strong coordination site (pyridyl) and a weaker, but functionally significant one (nitrile).

While this compound itself is not a classical chelating ligand due to the spatial separation of its donor atoms, it functions effectively as a monodentate or, more commonly, a bridging ligand. Its analogues, which incorporate additional functional groups, have been extensively used to create complex coordination environments. For instance, ligands like 4,4′-(pyridine-3,5-diyl)dibenzoic acid and 3-nitro-4-(pyridin-4-yl)benzoic acid combine the pyridyl motif with carboxylate groups, enabling the formation of robust and porous frameworks nih.govnih.govnih.gov. The fundamental pyridyl-based structure is a common feature in the design of coordination polymers frontiersin.org. In some systems, pyridyl-substituted dithiocarbamate ligands have shown the ability to chelate a metal atom while simultaneously using the pyridyl-nitrogen to link to an adjacent metal, forming multinuclear structures mdpi.com.

The pyridyl-nitrile scaffold presents several potential coordination modes, largely dependent on the nature of the metal center and reaction conditions. The pyridine (B92270) nitrogen is a strong Lewis base and readily coordinates to a wide range of metal ions. The nitrile group, being a weaker base, typically coordinates in an "end-on" fashion (η¹-coordination) acs.org.

The most common coordination behaviors observed are:

Monodentate: The ligand binds to a single metal center, typically through the more basic pyridine nitrogen.

Bridging: The ligand links two different metal centers. This is the most prevalent mode for forming coordination polymers, where the pyridine nitrogen binds to one metal and the nitrile nitrogen binds to another. This dual connectivity is essential for extending the structure into one, two, or three dimensions.

Transition metal nitrile complexes are well-documented, with the nitrile ligand often being labile, which can be useful in catalysis wikipedia.org. The coordination of the nitrile group can activate it towards nucleophilic attack wikipedia.orgnih.gov. The versatility of pyridyl-nitrile scaffolds allows them to act as linkers, leading to a variety of coordination polymers with diverse properties nih.govnih.gov.

| Ligand Type | Common Coordination Modes | Denticity | Resulting Structure |

| Pyridyl-Nitrile | Monodentate (via Pyridine-N) | 1 | Discrete Complexes |

| Pyridyl-Nitrile | Bridging (via Pyridine-N and Nitrile-N) | 2 | Coordination Polymers (1D, 2D, 3D) |

| Pyridyl-Carboxylate | Chelating, Bridging | 2+ | MOFs, Coordination Polymers |

| Pyridyl-Dithiocarbamate | Chelating, Bridging | 2+ | Dinuclear complexes, 1D Polymers |

Formation and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The self-assembly of metal ions with organic linkers like this compound and its analogues leads to the formation of crystalline materials known as coordination polymers (CPs) or, if porous, metal-organic frameworks (MOFs) frontiersin.orgmdpi.com. These materials are of immense interest due to their tunable structures and potential applications in areas like gas storage, catalysis, and sensing mdpi.comacs.org.

The use of pyridyl-based linkers gives rise to a remarkable diversity of structures, with dimensionalities ranging from simple discrete molecules (0D) to infinite chains (1D), layers (2D), and intricate frameworks (3D) rsc.org. The final architecture is heavily influenced by the geometry of the ligand and the coordination preference of the metal ion researchgate.net.

0D Architectures: These are discrete molecular complexes, often formed when the ligand-to-metal ratio is high or when terminal ligands block further extension.

1D Architectures: Ligands like 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile can act as a bridge between two metal centers, forming one-dimensional chains rsc.org.

2D Architectures: By connecting 1D chains or through specific ligand geometries, two-dimensional sheets or grids can be assembled. Cobalt(II) dicyanamide polymers, for example, can form 2D sheet structures mdpi.com. Similarly, various CPs based on pyridine-dicarboxylic acid linkers have resulted in 2D metal-organic layers nih.gov.

3D Architectures: The interconnection of 2D layers or the use of highly connected linkers can lead to three-dimensional frameworks. MOFs derived from ligands such as 3-nitro-4-(pyridin-4-yl)benzoic acid have demonstrated the formation of non-interpenetrating and interpenetrating 3D frameworks with distinct topologies nih.gov. The transformation from 2D to 3D structures can sometimes be achieved by simply changing the ligand geometry researchgate.net.

The synthesis of coordination polymers is a nuanced process where subtle changes in reaction conditions can lead to dramatically different products. Key factors that influence the final structure include:

Metal Ion: The choice of the metal ion (e.g., Co(II), Zn(II), Cd(II)) influences the coordination number and preferred geometry, which in turn dictates the topology of the resulting framework chemrxiv.org.

Solvent: The solvent can play multiple roles; it can act as a medium for crystallization, a template around which the framework grows, or even as a ligand that coordinates to the metal center rsc.orgmdpi.com.

Temperature and Pressure: Hydrothermal or solvothermal conditions (high temperature and pressure) are often employed to increase the crystallinity and can favor the formation of more thermodynamically stable phases acs.org.

Ancillary Ligands and Templates: The addition of other molecules, often called co-ligands, crystallization mediators, or templates, can direct the assembly process to yield specific structures that might not be accessible otherwise nih.govacs.orgrsc.org.

Supramolecular Interactions in Crystal Engineering

In systems based on pyridyl-nitrile ligands, several key interactions are observed:

Hydrogen Bonding: Hydrogen bonds are ubiquitous in crystal structures, often involving coordinated water molecules, hydroxyl groups, or amine functionalities. They can link adjacent polymer chains or layers, increasing the dimensionality and stability of the supramolecular network rsc.orgmdpi.com.

π–π Stacking: The aromatic pyridine and benzene (B151609) rings of the ligand are prone to π–π stacking interactions. These interactions are important in organizing the parallel arrangement of ligands in adjacent chains or layers, influencing the packing density and electronic properties of the material nih.govscienceopen.com.

Nitrile–Nitrile Interactions: Antiparallel dipole-dipole interactions between nitrile groups can contribute to the stabilization of the crystal lattice. These uncommon interactions have been observed in polymeric Mn(II) coordination complexes, where they help to form layered structures researchgate.net.

Anion-π Interactions: In some cases, anions within the crystal lattice can interact with the electron-deficient π-system of the nitrile group, further guiding the supramolecular assembly researchgate.net.

The interplay of these varied non-covalent forces, from strong hydrogen bonds to weaker π-stacking, is a powerful tool for controlling the self-assembly of molecules into well-defined, functional supramolecular architectures researchgate.net.

Halogen Bonding and Hydrogen Bonding in Co-crystallization

In the context of co-crystallization, the formation of halogen and hydrogen bonds is a primary strategy for assembling molecules into predictable supramolecular structures.

Halogen Bonding: The nitrogen atom of the pyridine ring in this compound is a potent halogen bond acceptor. In co-crystals with halogen bond donors (e.g., iodoperfluorocarbons or N-halosuccinimides), a strong and directional interaction is expected to form between the pyridine nitrogen and the electropositive region (the σ-hole) on the halogen atom. The nitrile nitrogen can also act as a halogen bond acceptor, although it is generally weaker than the pyridine nitrogen. The interplay between these two acceptor sites would be a key factor in determining the final crystal packing in a halogen-bonded co-crystal.

π-π Stacking Interactions in Solid-State Structures

Aromatic rings are fundamental building blocks in crystal engineering due to their tendency to form π-π stacking interactions. These interactions, arising from the dispersion and electrostatic forces between the electron clouds of aromatic systems, play a crucial role in stabilizing solid-state structures.

In this compound, both the pyridine and the benzonitrile (B105546) rings are capable of engaging in π-π stacking. The solid-state structure of this compound would likely feature arrangements where these rings overlap with neighboring molecules. Common geometries include parallel-displaced or T-shaped arrangements, which optimize the attractive forces while minimizing Pauli repulsion. The presence of the electron-withdrawing cyano group and the slightly electron-deficient nature of the pyridine ring could lead to offset stacking arrangements to balance the quadrupolar moments of the aromatic systems. These π-π interactions would act in concert with any potential hydrogen or halogen bonds to create a stable, three-dimensional crystalline lattice.

Confirmation and detailed characterization of these interactions for this compound would require specific experimental data from techniques such as single-crystal X-ray diffraction.

Applications and Advanced Research Directions

Catalysis Research

The bifunctional nature of 3-(Pyridin-4-yl)benzonitrile, containing both a nitrile group and a pyridine (B92270) ring, suggests its potential utility in various catalytic systems. The pyridine moiety can act as a ligand for transition metals, while the nitrile group can participate in or influence catalytic transformations.

Role in Transition Metal-Catalyzed Processes

The pyridine nitrogen atom in this compound can coordinate with transition metals, making the compound a potential ligand in catalysis. Pyridine and its derivatives are fundamental in coordination chemistry and are used to stabilize and modulate the reactivity of metal centers in numerous catalytic reactions. Transition metal complexes involving pyridine-type ligands are pivotal in processes like C-H bond functionalization and cross-coupling reactions such as the Suzuki and Heck reactions. The electronic properties of the pyridine ring can be tuned by substituents, and the benzonitrile (B105546) group at the 3-position can influence the catalytic activity of a coordinated metal center.

Similarly, the nitrile functional group is a versatile component in organic synthesis and can undergo various transformations catalyzed by transition metals. These reactions include additions of boronic acids or C-H bonds to the nitrile group, providing pathways to construct new C-C and C-N bonds. While the dual functionality of this compound presents theoretical opportunities for its use as a ligand or substrate in complex catalytic cycles, specific research detailing its direct application in mainstream transition metal-catalyzed processes is not extensively documented in publicly available literature.

Electrocatalysis, specifically Hydrogen Evolution Reactions (HER)

The hydrogen evolution reaction (HER) is a critical process in electrochemical water splitting for hydrogen production. Research in this field is focused on developing efficient and cost-effective electrocatalysts, often based on transition metals. The performance of these catalysts can be enhanced by modification with organic molecules that can modulate the electronic structure of the active sites or facilitate proton transfer. While nitrogen-containing organic compounds can play a role in catalyst design, there is currently a lack of specific research findings that directly link this compound to applications in electrocatalysis or the hydrogen evolution reaction.

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble metal-ligand complex. The design of the ligand is crucial for controlling the catalyst's activity, selectivity, and stability. Pyridine-based ligands are widely used due to their strong coordination ability. This compound could theoretically serve as a monodentate ligand through its pyridine nitrogen. The presence of the benzonitrile group could influence the steric and electronic environment of the metal center, potentially impacting the catalytic performance. However, specific studies detailing the synthesis of its metal complexes and their application in homogeneous catalytic reactions are not widely reported.

Advanced Materials Science

The rigid, aromatic structure and the distinct electronic characteristics of the pyridine and benzonitrile groups make this compound and its derivatives promising candidates for use in advanced materials, particularly in the realm of organic electronics and luminescent materials.

Organic Electronics and Optoelectronic Devices

The pyridine-benzonitrile structural motif is of significant interest in the development of materials for organic light-emitting diodes (OLEDs). Specifically, molecules containing this moiety have shown potential as electron-transporting and hole-blocking materials due to their high ionization potentials.

Derivatives of pyridine-dicarbonitrile have been successfully employed as emitters in OLEDs that exhibit thermally activated delayed fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. In many TADF emitters, the pyridine-benzonitrile core acts as a strong electron acceptor, which is then combined with an electron-donating moiety to achieve a small singlet-triplet energy gap—a key requirement for efficient TADF.

For instance, carbazole-benzonitrile derivatives have been developed as universal host materials for high-efficiency blue phosphorescent and TADF OLEDs. While these are more complex derivatives, their success underscores the fundamental utility of the benzonitrile unit as a potent electron-accepting component, a role that this compound's core structure exemplifies.

| Device Type | Emitter/Host Core Structure | Max. External Quantum Efficiency (EQE) | Reference |

| Green TADF OLED | Benzothienopyrimidine-benzonitrile | 24.5% | |

| Blue PhOLED | Carbazole-benzonitrile (Host) | 26.1% | |

| Blue TADF OLED | Carbazole-benzonitrile (Host) | 26.8% |

This table presents data for materials containing the benzonitrile acceptor moiety, highlighting the importance of this structural component in high-performance organic electronic devices.

Luminescent Materials and Sensors

The donor-acceptor architecture inherent in many pyridine-benzonitrile derivatives makes them attractive for applications as luminescent materials and fluorescent sensors. The photophysical properties of such molecules can be highly sensitive to their environment.

Research has shown that derivatives of 4-(N,N-Dimethylamine)benzonitrile (DMABN) containing boronic acid groups can function as fluorescent sensors for saccharides and fluoride (B91410) ions. The binding of an analyte to the sensing group (boronic acid) alters the electronic structure of the molecule, leading to a detectable change in its fluorescence spectrum. This principle suggests that this compound could be functionalized to create novel sensors, where the pyridine or benzene (B151609) rings are modified with specific binding sites.

Furthermore, some related organic molecules exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state. While many fluorescent dyes suffer from quenching in solid form or in aggregates, AIE-active materials become more emissive, which is highly advantageous for applications in solid-state devices and biological imaging. The potential for this compound to serve as a core for AIE-active materials remains an area for future exploration.

Mechanistic Medicinal Chemistry and Chemical Biology

The this compound scaffold is of significant interest in medicinal chemistry due to its structural and electronic properties, which can be exploited for designing molecules that interact with biological targets.

Bioisosterism, the strategy of exchanging one atom or group of atoms for another with similar physical or chemical properties, is a cornerstone of drug discovery and lead optimization. d-nb.infocambridgemedchemconsulting.commdpi.com A key bioisosteric replacement relevant to this compound is the substitution of a pyridine ring with a benzonitrile group, or more specifically, the replacement of the pyridine nitrogen atom with a 'C-CN' unit. d-nb.inforesearchgate.net

The benzonitrile group can effectively mimic the hydrogen-bond accepting properties of the pyridine nitrogen. d-nb.inforesearchgate.net This is because the nitrile group is polarized and can act as a hydrogen bond acceptor. This substitution can be particularly advantageous when a water molecule mediates the binding between a pyridine-containing ligand and its biological target. Replacing the pyridine with benzonitrile can displace this "unhappy water" molecule, potentially reducing the entropic penalty of binding and thus improving biological activity. d-nb.inforesearchgate.net This principle makes the this compound scaffold a versatile platform for exploring such bioisosteric relationships, where one ring can be modified while the other serves as a potential pharmacophore.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. nih.govnih.gov For derivatives of this compound, SAR studies would involve systematically modifying the pyridine and/or the benzonitrile rings with various substituents to probe their effects on a specific biological endpoint.

General SAR principles for pyridine-containing compounds suggest that the position, number, and nature of substituents can dramatically influence activity. For example, in some series, the presence of groups like -OMe, -OH, and -NH2 has been found to enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov In the context of kinase inhibitors, the substitution pattern on aromatic rings is critical. For instance, in a series of quinazoline-based inhibitors, replacing a (3-chloro-4-(pyridin-2-ylmethoxy)-aniline moiety with benzonitrile led to a reduction in activity against certain kinases, demonstrating the sensitivity of the target to this specific structural change. mdpi.com

The this compound scaffold is present in or related to compounds designed to inhibit various enzymes, particularly protein kinases, which are critical regulators of cellular processes and frequent targets in cancer therapy.

The nitrile group can act as a key hydrogen bond acceptor, interacting with specific amino acid residues in an enzyme's active site. For example, in the development of c-Jun N-terminal kinase-3 (JNK3) inhibitors, docking studies revealed that a hydrogen bond with Gln155 was crucial for activity and selectivity. elsevierpure.com

Specific examples of biologically active molecules containing related scaffolds include:

LRRK2 Kinase Inhibitors : 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) was identified as a highly potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, a target genetically linked to Parkinson's disease. nih.gov

c-Met Kinase Inhibitors : A novel bioisostere of the drug cabozantinib, where a central benzene ring was replaced by a pyridine, yielded a potent c-Met kinase inhibitor with an IC50 value of 4.9 nM. mdpi.com

EGFR Kinase Inhibitors : In studies of quinazoline (B50416) derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, the inclusion of a benzonitrile moiety was explored, although in one case it led to reduced activity compared to other substitutions. mdpi.com

Table 2: Examples of Enzyme Inhibition by Benzonitrile/Pyridine-containing Scaffolds

| Compound/Scaffold | Target Enzyme | Biological Context | Reference |

|---|---|---|---|

| PF-06447475 | LRRK2 | Parkinson's Disease | nih.gov |

| Cabozantinib Pyridine Bioisostere | c-Met | Cancer (Hepatocellular Carcinoma) | mdpi.com |

This table is generated based on data from the referenced articles and is for illustrative purposes.

By interacting with specific enzymes and receptors, derivatives of this compound can modulate various cellular signaling pathways. The inhibition of kinases like LRRK2, c-Met, and EGFR directly impacts pathways involved in cell proliferation, survival, and differentiation. mdpi.commdpi.comnih.gov

The use of small molecules to perturb and study cellular functions is a powerful tool in chemical biology. nih.gov For instance, small molecules have been successfully used to modulate the complex oscillations of circadian rhythm pathways. nih.gov While specific studies on the effect of this compound on broader cellular pathways were not detailed in the provided search results, its demonstrated role as a scaffold for potent enzyme inhibitors indicates its potential for development into chemical probes to investigate and manipulate diverse cellular processes. The targeted inhibition of a specific kinase, for example, allows for the elucidation of its role within a complex signaling cascade.

Rational Drug Design Strategies

Kinase Inhibition Mechanisms

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, they are major targets for drug development.

p38 MAP Kinase and IRAK-4 Inhibition: Extensive research has been conducted on inhibitors for kinases such as p38 mitogen-activated protein kinase (MAPK) and Interleukin-1 receptor-associated kinase 4 (IRAK-4), which are key mediators of inflammatory responses. nih.govnih.gov The general mechanism for many kinase inhibitors involves binding to the ATP pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. nih.gov Some inhibitors achieve selectivity by interacting with unique residues or by inducing specific conformational changes in the kinase. columbia.edu However, specific mechanistic studies detailing the interaction of this compound with p38 MAPK or IRAK-4 are not prominently featured in the available literature. Research on related pyridine-containing scaffolds has shown that the pyridine moiety can be crucial for forming hydrogen bonds with the hinge region of the kinase. nih.gov

Antiviral Mechanisms (e.g., HIV-1 Integrase, Reverse Transcriptase)

The human immunodeficiency virus type 1 (HIV-1) relies on key enzymes for its replication cycle, including reverse transcriptase (RT) and integrase. These enzymes have been major targets for antiviral drug development.

Reverse Transcriptase Inhibition: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a class of antiviral drugs that bind to an allosteric site on HIV-1 RT, inducing a conformational change that inhibits the enzyme's function. nih.gov Pyridinone derivatives have been identified as a specific class of HIV-1 RT inhibitors that act via a noncompetitive mechanism with respect to deoxynucleoside triphosphates. nih.gov The development of resistance to these compounds often involves mutations in the NNRTI binding pocket. nih.gov While these general mechanisms are well-established for certain pyridine-containing molecules, specific studies detailing the activity and inhibition mechanism of this compound against HIV-1 RT or integrase are not available in the search results.

Anticancer and Antimicrobial Mechanistic Studies

The development of new anticancer and antimicrobial agents is a critical area of pharmaceutical research.

Anticancer Mechanisms: Research into novel anticancer agents often involves targeting cellular components essential for cancer cell proliferation and survival, such as microtubules. For instance, derivatives of 3-aryl-4-phenylpyridine have been investigated as inhibitors of tubulin polymerization. nih.gov These compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov However, specific mechanistic studies elucidating an anticancer effect for the this compound compound itself were not identified.

Antimicrobial Mechanisms: Pyridine and its derivatives are found in many compounds with demonstrated antimicrobial properties. nih.gov The mechanisms of action can be diverse, including the disruption of bacterial cell membranes. Pyridinium salts, for example, are thought to exert their effect through their cationic polar heads interacting with the negatively charged bacterial cell surface. mdpi.com Despite the broad investigation of pyridine derivatives, specific studies on the antimicrobial mechanism of this compound are not detailed in the available research.

Lysine Specific Demethylase 1 (LSD1) Inhibition Mechanisms

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that plays a crucial role in regulating gene expression and is overexpressed in many cancers. This makes it an attractive target for cancer therapy. nih.govnih.gov Research has led to the discovery of reversible LSD1 inhibitors. For example, the crystal structure of LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, an isomer of the target compound's scaffold, has been elucidated. nih.govnih.gov This structural analysis revealed that the inhibitor binds in the substrate-binding cavity. Key interactions include a hydrogen bond between the cyano group and the critical residue Lys661, while other parts of the molecule occupy hydrophobic and negatively charged pockets. nih.govnih.gov This detailed understanding of binding facilitates the rational design of more potent inhibitors. nih.gov It is important to note this data is for a related but structurally distinct isomer.

AMPA Receptor Antagonism Mechanisms

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their dysfunction is implicated in neurological disorders like epilepsy. nih.gov Noncompetitive antagonists, or negative allosteric modulators, can inhibit AMPA receptor function by binding to a site distinct from the glutamate-binding site. nih.govnih.gov This binding stabilizes a conformation of the receptor that is unable to be activated by glutamate. The discovery of 1,3,5-triaryl-1H-pyridin-2-one derivatives led to the development of potent, noncompetitive AMPA receptor antagonists. nih.gov However, specific research identifying this compound as an AMPA receptor antagonist or detailing its mechanism of action is not present in the search results.

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when hyperactivated through mutation or overexpression, can drive the growth of various cancers. nih.govnih.gov Small-molecule EGFR tyrosine kinase inhibitors (TKIs) typically function by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site within the intracellular kinase domain. nih.govnih.gov This binding prevents EGFR autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival. nih.gov Different generations of EGFR inhibitors have been developed, including irreversible inhibitors that form covalent bonds with specific residues, such as cysteine-797, in the ATP-binding site. mdpi.com While the mechanisms of various classes of EGFR inhibitors are well-documented, there is no specific information in the search results to indicate that this compound acts as an EGFR inhibitor or to describe such a mechanism.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 3-(Pyridin-4-yl)benzonitrile?

- Answer : Synthesis typically involves coupling pyridinyl groups to benzonitrile precursors via Suzuki-Miyaura cross-coupling reactions or nucleophilic aromatic substitution. Purification often employs column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization using ethanol. Ensure inert conditions (argon/nitrogen) to prevent oxidation of intermediates . Purity verification via HPLC (C18 column, acetonitrile/water gradient) or GC-MS is critical .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work under fume hoods to minimize inhalation of dust/aerosols. Store in airtight containers away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Waste disposal must comply with hazardous chemical protocols, including segregation and professional waste management .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Use NMR (¹H/¹³C) to confirm substituent positions and purity. IR spectroscopy identifies nitrile (C≡N) and pyridinyl C=N stretches. X-ray crystallography (via SHELX software ) resolves bond lengths/angles. Computational methods (DFT with Gaussian/B3LYP) predict electronic properties (HOMO-LUMO gaps) and charge distribution .

Advanced Research Questions

Q. What strategies are effective for resolving ambiguities in X-ray crystallographic data for this compound derivatives?

- Answer : For disordered structures, employ SHELXL refinement with restraints on bond distances/angles. Use twin refinement (via TWIN/BASF commands) for twinned crystals. Validate models with R-factor convergence (<5% discrepancy) and electron density maps (e.g., omit maps in Olex2). Cross-validate with spectroscopic data to confirm functional group orientations .

Q. How can structure-activity relationship (SAR) studies be designed for this compound-based enzyme inhibitors?

- Answer : Synthesize derivatives with substitutions on pyridine (e.g., halogenation) or benzonitrile (e.g., methoxy groups). Test inhibitory activity (IC₅₀) against target enzymes (e.g., xanthine oxidase or mGlu5 ). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. Validate SAR with in vitro assays (e.g., fluorescence-based enzymatic activity measurements) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Answer : Perform DFT calculations (e.g., Gaussian 16) to map reaction pathways, focusing on transition states and activation energies. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess solvent effects. Use QSAR models to predict regioselectivity in cross-coupling reactions. Validate with experimental kinetic data (e.g., monitoring reaction progress via LC-MS) .

Q. How should researchers address contradictions between experimental and computational data for this compound?

- Answer : Re-examine crystallographic data for overlooked disorder or twinning. Re-optimize computational models with solvation corrections (e.g., PCM in DFT). Compare multiple software outputs (e.g., SHELX vs. PHENIX for X-ray refinement ). Use ensemble docking to account for protein flexibility in SAR studies .

Q. What methodologies are recommended for assessing the environmental impact of this compound?

- Answer : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) and biodegradability studies (OECD 301F). Measure soil mobility via column leaching experiments. Use HPLC-MS to track environmental persistence in water/sediment systems. Note: Existing data gaps (e.g., bioaccumulation ) necessitate original testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.